molecular formula C5H11NO2 B556714 3-(3-Pyridyl)-L-alanine CAS No. 64090-98-8

3-(3-Pyridyl)-L-alanine

Cat. No.: B556714
CAS No.: 64090-98-8
M. Wt: 117.15 g/mol
InChI Key: KZSNJWFQEVHDMF-SCSAIBSYSA-N
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Description

3-(3-Pyridyl)-L-alanine: is an amino acid derivative where the alanine molecule is substituted with a pyridyl group at the third position This compound is of significant interest due to its unique structure, which combines the properties of both amino acids and pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridyl)-L-alanine typically involves the introduction of a pyridyl group to the alanine molecule. One common method is the reaction of 3-bromopyridine with L-alanine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or water. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Pyridyl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: The pyridyl group can be oxidized to form pyridine N-oxide derivatives.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The pyridyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Hydrogenated pyridyl derivatives.

    Substitution: Substituted pyridyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-(3-Pyridyl)-L-alanine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its incorporation into peptides and proteins can provide insights into the role of pyridyl groups in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure may allow for the development of compounds with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can impart unique properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

    3-Pyridylacetic acid: Similar in structure but with an acetic acid moiety instead of alanine.

    3-Pyridylmethanol: Contains a hydroxymethyl group instead of an alanine moiety.

    3-Pyridylalanine: Another amino acid derivative with a pyridyl group, but with different substitution patterns.

Uniqueness: 3-(3-Pyridyl)-L-alanine is unique due to its combination of an amino acid backbone with a pyridyl group. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZVZEMNPGABKO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182386
Record name 3-(3-Pyridyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28105-69-3, 64090-98-8
Record name 3-(3-Pyridyl)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028105693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-(3-Pyridyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064090988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Pyridyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid
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Record name .BETA.-(3-PYRIDYL)-L-ALANINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(3-Pyridyl)-L-alanine impact serotonin levels in the brain?

A: Research suggests that this compound (also known as L-3-Pyridylalanine) can significantly elevate serotonin concentrations within the brain of male Wistar rats []. This effect appears to be long-lasting, persisting for at least 96 hours post-administration []. Interestingly, this increase seems specific to the brain, with no significant changes observed in serotonin levels in other tissues [].

Q2: What is the mechanism behind this compound's effect on serotonin levels?

A: Studies indicate that this compound influences serotonin levels indirectly. It inhibits the activity of tryptophan pyrrolase in the liver, an enzyme involved in tryptophan metabolism []. This inhibition leads to an increase in free tryptophan concentration in the serum []. As tryptophan is a precursor to serotonin, this increase in availability likely contributes to the observed elevation of brain serotonin levels.

Q3: Does the D-enantiomer of 3-Pyridylalanine share the same effects on serotonin?

A: Research suggests that the effects on serotonin levels are specific to the L-enantiomer of 3-Pyridylalanine []. Studies have shown that D-3-Pyridylalanine does not significantly impact serotonin concentrations or the activity of enzymes involved in tryptophan-serotonin metabolism in rats []. This highlights the importance of stereochemistry in the biological activity of this compound.

Q4: Beyond its effects on serotonin, what other biological roles does this compound play?

A: this compound is a key component of pyridomycin, a naturally occurring cyclodepsipeptide with potent antimycobacterial activity [, , ]. Within the pyridomycin molecule, this compound, alongside 2-hydroxy-3-methylpent-2-enoic acid, contributes to the unique structure and biological activity of this compound [, , ].

Q5: How is this compound incorporated into the structure of pyridomycin?

A: Genetic studies have identified the pyridomycin biosynthetic gene cluster in Streptomyces pyridomyceticus [, , ]. These studies reveal that a specific nonribosomal peptide synthetase adenylation domain, encoded by the PyrA gene, activates 3-hydroxypicolinic acid [, , ]. This activated molecule is then transferred to a peptidyl carrier protein, PyrU, which initiates pyridomycin biosynthesis [, , ]. This process highlights the complex enzymatic machinery involved in incorporating this compound into this important natural product.

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